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Compound of Interest

Compound Name: 4-(Methylsulfonyl)cyclohexanone

CAS No.: 862129-72-4

Cat. No.: B591897 Get Quote

Executive Summary
4-(Methylsulfonyl)cyclohexanone (CAS: 862129-72-4) is a critical aliphatic sulfone

intermediate used in the synthesis of pharmaceutical agents, particularly those targeting G-

protein coupled receptors (GPCRs) such as CCR2 antagonists and Janus kinase (JAK)

inhibitors.[1][2][3] Its structural value lies in the methylsulfonyl group, which serves as a robust,

non-ionizable polar motif that improves metabolic stability and aqueous solubility compared to

carboxylic acid bioisosteres.

This guide details the IUPAC nomenclature logic, a field-proven synthetic protocol favoring the

"Protected Route" to minimize side reactions, and analytical characterization standards.

Part 1: Nomenclature and Structural Analysis[4]
IUPAC Name Derivation
The systematic name 4-(methylsulfonyl)cyclohexan-1-one is derived based on the IUPAC

hierarchy of functional groups.

Principal Functional Group: The molecule contains both a ketone (

) and a sulfone (
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). According to IUPAC priority rules, ketones rank higher than sulfones. Therefore, the suffix
of the parent name is -one.

Parent Chain: The six-membered saturated ring is cyclohexane. Combined with the suffix,

the parent scaffold is cyclohexanone.

Numbering: The carbon atom of the ketone group is automatically assigned position 1.

Numbering proceeds around the ring to give the substituent the lowest possible locant.

Substituent: The

group is treated as a prefix. It is named methylsulfonyl (or methanesulfonyl).

Position: The substituent is at the 4-position (para-like relative to the ketone).

Final Name: 4-(Methylsulfonyl)cyclohexan-1-one.

Structural Logic Diagram
The following decision tree illustrates the IUPAC priority logic used to determine the name.
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Identify Functional Groups
(Ketone vs. Sulfone)

Check IUPAC Priority Table
Ketone > Sulfone

Parent: Cyclohexanone
(C1 = Carbonyl)

Ketone Wins

Prefix: Methylsulfonyl-
(at Position 4)

Full Name:
4-(Methylsulfonyl)cyclohexan-1-one

Click to download full resolution via product page

Figure 1: IUPAC nomenclature decision tree highlighting the priority of the ketone group over

the sulfone moiety.

Part 2: Synthetic Pathways[1]
Direct alkylation or oxidation of bare cyclohexanones often leads to Baeyer-Villiger side

products or polymerization. The most reliable "field-proven" route utilizes a ketal protection

strategy, starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-ol.

The "Protected Route" Protocol
This pathway ensures the ketone remains intact during the nucleophilic substitution and

oxidation steps.
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Reaction Scheme Overview
Activation: Conversion of alcohol to mesylate (leaving group).

Displacement:

substitution with sodium thiomethoxide.

Oxidation: Chemoselective oxidation of sulfide to sulfone.

Deprotection: Acid-catalyzed hydrolysis of the ketal.

Start:
1,4-dioxaspiro[4.5]decan-8-ol

Intermediate 1:
Mesylate

MsCl, Et3N
(Activation) Intermediate 2:

Sulfide (Thioether)

NaSMe
(Substitution) Intermediate 3:

Sulfone (Protected)

Oxone or mCPBA
(Oxidation) Product:

4-(Methylsulfonyl)cyclohexanone

HCl/H2O
(Deprotection)

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway from the protected alcohol to the final sulfone ketone.

[3]

Detailed Experimental Protocol
Step 1 & 2: Sulfide Formation

Reagents: 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq),

Triethylamine (1.5 eq), Sodium thiomethoxide (NaSMe, 1.5 eq).

Procedure:

Dissolve alcohol in DCM at 0°C. Add

followed by dropwise MsCl. Stir 2h.

Wash with brine, dry, and concentrate to yield the crude mesylate.

Dissolve crude mesylate in DMF. Add NaSMe carefully (exothermic). Heat to 60°C for 4h.

Critical Check: Monitor TLC for disappearance of mesylate.
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Workup: Dilute with water, extract with EtOAc.

Step 3: Oxidation (The "Green" Method)

Reagents: Oxone® (Potassium peroxymonosulfate), Methanol/Water (1:1).

Rationale: Oxone is preferred over mCPBA for scale-up as it avoids the formation of shock-

sensitive benzoates and is water-soluble, simplifying purification.

Procedure:

Dissolve the sulfide intermediate in MeOH/Water.

Add Oxone (2.5 eq) in portions at 0°C to control exotherm.

Stir at Room Temperature (RT) for 6–12 hours.

Filter insoluble salts. Concentrate filtrate to remove MeOH. Extract aqueous residue with

DCM.

Step 4: Deprotection

Reagents: 3M HCl, Acetone or THF.

Procedure: Reflux the protected sulfone in Acetone/3M HCl (4:1) for 2 hours. Neutralize with

, extract, and recrystallize (EtOAc/Hexanes) to obtain the white solid product.

Part 3: Analytical Characterization
Validating the structure requires confirming the presence of the sulfone and the restoration of

the ketone.

Spectroscopic Data Summary
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Technique Parameter Expected Value
Structural
Assignment

1H NMR 2.85 ppm (s, 3H) Singlet (Methyl group on

sulfone)

2.90–3.05 ppm (m,

1H)
Multiplet (Methine proton at C4)

2.45–2.55 ppm (m,

4H)
Multiplet -protons to Carbonyl

(C2, C6)

2.10–2.30 ppm (m,

4H)
Multiplet -protons (C3, C5)

13C NMR 208.5 ppm Singlet (Ketone Carbon)

61.5 ppm Singlet (C4 Ring Carbon)

38.5 ppm Singlet (Methyl Carbon)

IR 1715 Strong Stretch (Cyclic

Ketone)

1290, 1140 Strong Symmetric/Asymmetri

c Stretch

MS (ESI) m/z 177.05 Positive Mode
Molecular Ion (MW =

176.[2][4]23)

Troubleshooting
Issue: Presence of m/z 193 in MS.

Cause: Incomplete oxidation (Sulfoxide intermediate).
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Remedy: Extend reaction time with Oxone or add 0.5 eq more oxidant.

Issue: Low yield in Step 4.

Cause: Product is water-soluble.[5]

Remedy: Use continuous extraction (DCM) or salt out the aqueous phase with NaCl

before extraction.

Part 4: Pharmacological Utility[6]
In drug discovery, 4-(methylsulfonyl)cyclohexanone is rarely the final drug but a high-value

scaffold.

Metabolic Stability: The sulfone group is electronically withdrawing and sterically demanding,

often used to block metabolic "soft spots" (oxidative metabolism) on aliphatic rings.

Solubility Anchor: Unlike lipophilic cyclohexyl groups, the sulfone introduces polarity (

), improving the aqueous solubility of the final drug candidate without introducing ionizable
centers (like amines or acids) that might affect membrane permeability.

Reductive Amination: The ketone is typically reacted with amines (using

) to generate CCR2 antagonists or other GPCR ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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